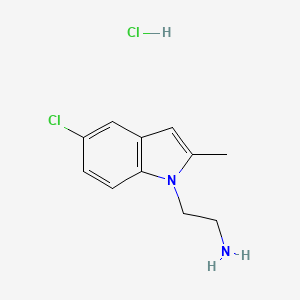

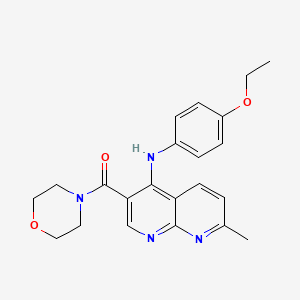

![molecular formula C16H14N2O3S3 B2499605 N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-(phenylsulfonyl)acetamide CAS No. 898427-46-8](/img/structure/B2499605.png)

N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-(phenylsulfonyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-(phenylsulfonyl)acetamide is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The compound is not directly mentioned in the provided papers, but its structure can be inferred to contain a benzothiazole moiety, a methylthio group, a phenylsulfonyl group, and an acetamide linkage.

Synthesis Analysis

The synthesis of related benzothiazole acetamide derivatives is described in several papers. For instance, the synthesis of N-(benzo[d]thiazol-2-yl) acetamides involved refluxing benzothiazoles with acetic acid, leading to the formation of hydrogen-bonded assemblies characteristic to the substituent on the benzothiazole moiety . Another paper describes the synthesis of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives by reacting imidazole thione derivatives with chloroacetamide compounds . These methods could potentially be adapted to synthesize the compound of interest by incorporating the appropriate methylthio and phenylsulfonyl substituents.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been characterized using various spectroscopic techniques. For example, the structure of a related compound was characterized by X-ray single crystal diffraction, IR-NMR spectroscopy, and quantum chemical computational methods . These techniques could be applied to determine the molecular structure of N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-(phenylsulfonyl)acetamide, providing insights into its conformation and electronic properties.

Chemical Reactions Analysis

The chemical reactivity of benzothiazole acetamide derivatives can be inferred from the literature. For instance, N-(benzo[d]thiazol-2-yl)-2-chloroacetamide has been used as a building block for the formation of ring-annulated thiazolo[3,2-a]pyrimidinone products . The presence of reactive sites such as the acetamide nitrogen and the thiazole ring in the compound of interest suggests that it may undergo similar reactions, potentially leading to the formation of novel heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole acetamide derivatives can be deduced from their structural features and experimental data. The pKa values of similar compounds have been determined via UV spectroscopic studies, indicating the acidity constants of the acetamide derivatives . Additionally, the antimicrobial activity of some benzothiazole acetamide derivatives has been tested, showing that these compounds possess a broad spectrum of activity against various microorganisms . These properties are likely to be influenced by the specific substituents present in the compound, such as the methylthio and phenylsulfonyl groups.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds similar to N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-(phenylsulfonyl)acetamide have been synthesized and evaluated for antimicrobial activities. These compounds, through various reactions including aminothiazole and amino-oxazole formations, exhibit good antimicrobial activity against different strains (Fahim & Ismael, 2019). This suggests potential applications in developing new antimicrobial agents.

Antimalarial and COVID-19 Drug Discovery

Another research avenue involves reactivity studies with nitrogen nucleophiles to produce compounds with in vitro antimalarial activity. Additionally, synthesized sulfonamides were characterized for ADMET properties, indicating their potential as COVID-19 drugs (Fahim & Ismael, 2021).

Metabolic Stability Improvement

Research has explored the modification of similar compounds to improve metabolic stability, particularly focusing on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. This indicates its relevance in cancer treatment and drug design (Stec et al., 2011).

Antitumor Activity

Derivatives bearing similar structures have been synthesized and evaluated for antitumor activity, highlighting the use of these compounds in cancer research. Some synthesized compounds showed considerable anticancer activity against different cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Enzyme Inhibition for Therapeutic Applications

The enzyme inhibitory potential of compounds with benzodioxane and acetamide moieties, related to the structure of interest, has been investigated, revealing significant inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase. This suggests their potential therapeutic applications in treating diseases related to enzyme dysfunction (Abbasi et al., 2019).

properties

IUPAC Name |

2-(benzenesulfonyl)-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S3/c1-22-16-18-13-8-7-11(9-14(13)23-16)17-15(19)10-24(20,21)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFMKBVZUOJPMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-(phenylsulfonyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

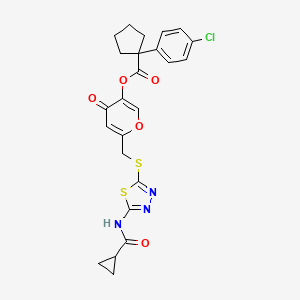

![6-(2-((tert-Butoxycarbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2499522.png)

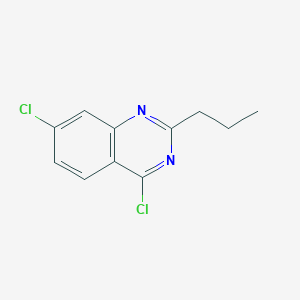

![2-((4-fluorophenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2499531.png)

![3-[2-(4-Ethylphenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine](/img/structure/B2499534.png)

![3-benzyl-6-ethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2499537.png)

![2-(4-chlorophenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![4-[4-[(4-Propan-2-ylmorpholin-2-yl)methyl]piperazine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2499540.png)

![Methyl 3-[(2-fluorobenzoyl)oxy]-4-nitrobenzenecarboxylate](/img/structure/B2499544.png)